2-Indanone
Overview
Description
Synthesis Analysis
The synthesis of 2-Indanone involves several methods, utilizing different starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. Among the various synthetic approaches, more than 100 methods have been developed and described in the literature from 1926 to 2017. These methods are crucial for producing 2-Indanone and its derivatives, which are known for their broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential in treating neurodegenerative diseases, as well as being effective insecticides, fungicides, and herbicides (Turek et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-Indanone is pivotal in determining its chemical reactivity and biological activities. The compound is characterized by a cyclopentane ring fused with a phenyl group, which significantly influences its electronic distribution and, consequently, its reactivity. Although specific studies on the molecular structure analysis of 2-Indanone were not directly found, the general understanding of fused ring systems like 1-Indanones provides insights into the structural aspects that govern the compound's properties and reactivity.
Chemical Reactions and Properties
2-Indanone undergoes various chemical reactions that highlight its versatile reactivity profile. It serves as a valuable intermediate in the synthesis of heterocyclic compounds, as demonstrated by its involvement in producing a wide range of synthetically useful and novel heterocyclic systems. The reactivity of 1-phenyl-2-thiocyanatoethanone, for instance, underscores the potential of 2-Indanone derivatives in creating diverse heterocyclic compounds (Gouda, 2013).
Scientific Research Applications
Synthesis and Quantum Chemical Study of Arylidene Indanones :
- Research Focus: Synthesis of novel arylidene indanones for therapeutic applications.
- Key Findings: These compounds are characterized using various spectroscopic methods and theoretical studies.
- Implications: This study highlights the potential of indanone derivatives in material science and therapeutic fields (Shinde et al., 2020).
Biological Activities of Indanones :
- Research Focus: Examining the pharmacological activities of indanone compounds.
- Key Findings: Indanone is integral in medicinal chemistry, with applications in treating diseases like Alzheimer's.
- Implications: This review emphasizes the significance of indanone in developing various therapeutic agents (Patil et al., 2017).
Anti-inflammatory Applications :
- Research Focus: Developing 2-benzylidene-1-indanone derivatives for acute lung injury treatment.
- Key Findings: These compounds show significant anti-inflammatory activity and potential therapeutic benefits.
- Implications: This study provides a pathway for new anti-inflammatory drugs using indanone scaffolds (Xiao et al., 2018).
Dimerization of 2-Benzylidene-1-indanone :
- Research Focus: Investigating the dimerization process of a specific indanone compound.
- Key Findings: The study details the conditions and outcomes of the dimerization process.
- Implications: Offers insights into the chemical behavior of indanone derivatives (Berthelette et al., 1997).
Synthesis and Characterization of 5-Trifluoromethyl-2-indanone :
- Research Focus: Synthesis of a specific trifluoromethyl indanone variant.
- Key Findings: The compound shows potential in various fields, including medicine and pesticides.
- Implications: Highlights the versatility of indanone derivatives in different sectors (Qian, 2014).
Safety And Hazards
2-Indanone should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1,3-dihydroinden-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJJFEIKYGFCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052288 | |
Record name | 1,3-Dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Indanone | |
CAS RN |
615-13-4 | |
Record name | 2-Indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Inden-2-one, 1,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Inden-2-one, 1,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-INDEN-2-ONE, 1,3-DIHYDRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I79N673DE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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